2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol
CAS No.:
Cat. No.: VC13467680
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
![2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol -](/images/structure/VC13467680.png)
Specification
Molecular Formula | C8H13N3O2 |
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Molecular Weight | 183.21 g/mol |
IUPAC Name | 2-[(3-methoxypyrazin-2-yl)methylamino]ethanol |
Standard InChI | InChI=1S/C8H13N3O2/c1-13-8-7(6-9-4-5-12)10-2-3-11-8/h2-3,9,12H,4-6H2,1H3 |
Standard InChI Key | WMBYESJHYPJTTA-UHFFFAOYSA-N |
SMILES | COC1=NC=CN=C1CNCCO |
Canonical SMILES | COC1=NC=CN=C1CNCCO |
Introduction
Chemical Identity and Structural Features
2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The methoxy (-OCH₃) and aminoethanol (-NH-CH₂-CH₂-OH) substituents introduce both lipophilic and hydrophilic characteristics, influencing solubility and interaction with biological targets.
Molecular Formula and Weight
The molecular formula is inferred as C₈H₁₃N₃O₂, derived from the pyrazine core (C₄H₄N₂) with additions from the methoxy (C₁H₃O) and aminoethanol (C₃H₈NO) groups. This yields a molecular weight of 183.21 g/mol, consistent with related pyrazine derivatives .
Key Structural Attributes
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Pyrazine Core: Provides aromaticity and planar geometry, enabling π-π stacking interactions.
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Methoxy Group: Enhances lipophilicity and electron-donating effects, potentially stabilizing charge-transfer complexes .
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Aminoethanol Side Chain: Introduces hydrogen-bonding capacity and conformational flexibility, critical for interactions with biological macromolecules .
Table 1: Structural Comparison with Analogous Compounds
Compound | Core Structure | Substituents | Molecular Weight (g/mol) |
---|---|---|---|
2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol | Pyrazine | 3-OCH₃, 2-NH-CH₂-CH₂-OH | 183.21 |
2-[(3-Amino-6-methoxypyridin-2-yl)amino]ethanol | Pyridine | 3-NH₂, 6-OCH₃, 2-NH-CH₂-CH₂-OH | 183.21 |
N-Pyrimidyl-2-thiazolamine | Thiazole | Pyrimidine, NH₂ | 178.22 |
Synthesis and Chemical Reactivity
The synthesis of 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol likely involves multi-step reactions, drawing from methodologies used for analogous pyrazine derivatives.
Hypothetical Synthetic Pathway
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Pyrazine Functionalization:
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Purification and Characterization:
Reactivity Profile
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Nucleophilic Sites: The amino group and ethanol hydroxyl may participate in acylations or alkylations.
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Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to the pyrazine ring’s 5-position .
Physicochemical Properties
Solubility and Partitioning
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Water Solubility: Moderate, due to the aminoethanol group’s polarity (estimated ~50 mg/mL).
Spectral Characteristics
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IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N pyrazine), and ~1050 cm⁻¹ (C-O methoxy).
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Mass Spectrometry: Predominant fragments at m/z 183 (M⁺), 154 (M⁺ - CH₂CH₂OH), and 122 (pyrazine-OCH₃) .
Biological Activity and Mechanisms
While direct pharmacological data for 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol are unavailable, its structural features suggest plausible bioactivity:
Anticancer Applications
Methoxy-substituted heterocycles often interact with DNA topoisomerases or kinase domains. Molecular docking studies could predict affinity for oncogenic targets like EGFR or HER2 .
Applications in Material Science
Coordination Chemistry
The aminoethanol group can act as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺) for catalytic or sensing applications .
Polymer Modification
Incorporation into polymers via radical polymerization could yield materials with tunable hydrophilicity and mechanical strength.
Future Research Directions
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